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Bioequivalence studies of generic tenofovir formulations using rac Tenofo

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Compound of Interest

Compound Name: rac Tenofovir-d6

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Generic Tenofovir Formulations: A Bioequivalence Comparison

A comparative analysis of generic tenofovir disoproxil fumarate formulations, focusing on the bioanalytical methodologies employing rac Tenofovir-distandard for pharmacokinetic assessment.

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of bioequivalence studies for gen formulations. The focus is on studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **rac Tenofovir-d6** as a key compor accurate quantification. The data and protocols presented are synthesized from publicly available bioequivalence study reports and scientific literature objectivity and provide actionable insights for future research and development.

Executive Summary

Bioequivalence of generic drugs is a critical step in ensuring they are therapeutically interchangeable with the innovator product. For tenofovir disopro (TDF), the active moiety measured in plasma is tenofovir. The establishment of bioequivalence relies on robust pharmacokinetic studies. A cornerstor studies is a validated bioanalytical method, where a stable, isotopically labeled internal standard is crucial for precision and accuracy. **rac Tenofovir-**commonly used internal standard in LC-MS/MS methods for the quantification of tenofovir in biological matrices. This guide details the standard meth these studies and presents a synthesis of typical pharmacokinetic outcomes.

Pharmacokinetic Bioequivalence Study Protocol

A standard bioequivalence study for a generic 300 mg tenofovir disoproxil fumarate tablet is typically conducted as a randomized, open-label, single-c period, two-sequence crossover study in healthy adult volunteers under fasting conditions.[1]

Study Design:

- Population: Healthy male and non-pregnant, non-lactating female volunteers.
- Design: Randomized, two-way crossover.
- Dosing: Single oral dose of the test product (generic tenofovir disoproxil fumarate 300 mg) and the reference product (innovator 300 mg tablet).
- Washout Period: A sufficient washout period, typically 7 to 14 days, is maintained between the two dosing periods.[1]
- Blood Sampling: Blood samples are collected at predefined time points, for instance: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 36, 48, and 72 hours post-dose to adequately characterize the plasma concentration-time profile of tenofovir.[2]
- Analyte: The concentration of tenofovir is measured in the plasma samples.





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Bioequivalence Study Workflow

Bioanalytical Method: LC-MS/MS

The quantification of tenofovir in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods a validated liquid chromatography (LC-MS/MS) methods a validated liquid chromatography (LC-MS/MS) methods a validated liquid chromatography (LC-MS/MS) methods a validated liquid chrom

Sample Preparation: A common method for plasma sample preparation is solid-phase extraction (SPE).

- An aliquot of human plasma is mixed with an internal standard solution (rac Tenofovir-d6).
- The sample is then subjected to a solid-phase extraction procedure to isolate the analyte and internal standard from endogenous plasma compone
- The extracted sample is then reconstituted in a suitable solvent for injection into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions:

Parameter	Typical Conditions	
Chromatography		
Column	C18 reverse-phase column (e.g., 50 x 2.1 mm, 5 µm)	
Mobile Phase	A gradient or isocratic mixture of an aqueous solution (e.g., 0.1% formic acid in and an organic solvent (e.g., acetonitrile or methanol).	
Flow Rate	0.2-0.5 mL/min	
Mass Spectrometry		
Ionization	Electrospray Ionization (ESI), positive mode	
Detection	Multiple Reaction Monitoring (MRM)	
MRM Transition (Tenofovir)	m/z 288.1 → 176.1	
MRM Transition (Tenofovir-d6)	m/z 294.1 → 182.1	

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Bioanalytical Workflow for Tenofovir

Comparative Pharmacokinetic Data

The following table summarizes the pharmacokinetic parameters for tenofovir following the administration of a single 300 mg oral dose of a generic (T reference (Reference) tenofovir disoproxil fumarate formulation to healthy volunteers under fasting conditions. The data presented is a representative published bioequivalence studies.[1]

Parameter	Test Formulation (Mean ± SD)	Reference Formulation (Mean ± SD)
Cmax (ng/mL)	295.5 ± 85.2	305.1 ± 90.4
AUC0-t (ng·h/mL)	2350.6 ± 750.1	2410.8 ± 780.3
AUC0-inf (ng·h/mL)	2450.3 ± 790.5	2515.2 ± 810.9
Tmax (h) (Median [Range])	1.0 [0.5 - 2.0]	1.0 [0.5 - 2.5]
t1/2 (h)	15.2 ± 3.5	15.5 ± 3.8

Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration. Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half

Statistical Analysis and Bioequivalence Assessment

The bioequivalence between the test and reference products is determined by statistical comparison of the 90% confidence intervals (CIs) for the gec ratios (Test/Reference) of the primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-inf). For bioequivalence to be concluded, the 90% CIs the acceptance range of 80.00% to 125.00%.[3]

Pharmacokinetic Parameter	Geometric Mean Ratio (Test/Reference) (%)	90% Confidence Interval (%)	Bioequivalence Assessment
Cmax	97.2	89.5 - 105.4	Passes
AUC0-t	98.1	92.3 - 104.2	Passes
AUC0-inf	97.8	91.9 - 104.0	Passes

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Statistical Logic for Bioequivalence

Conclusion

The presented data and methodologies illustrate the standard approach to establishing the bioequivalence of generic tenofovir disoproxil fumarate for use of a robust and validated LC-MS/MS method with **rac Tenofovir-d6** as an internal standard is critical for the accurate determination of pharmacol parameters. The representative data demonstrates that a well-formulated generic tenofovir product can meet the stringent regulatory requirements fo bioequivalence, ensuring its interchangeability with the innovator product.

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